molecular formula C21H22N6O2 B2675804 2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1021249-43-3

2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2675804
CAS No.: 1021249-43-3
M. Wt: 390.447
InChI Key: NYQNVMZDTSBWDH-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a pyridazinone core. Pyridazinone derivatives are known for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cardiovascular and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, it may inhibit calcium ion influx, which is crucial for platelet aggregation and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-phenoxy-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c28-21(16-29-17-6-2-1-3-7-17)27-14-12-26(13-15-27)20-10-9-19(24-25-20)23-18-8-4-5-11-22-18/h1-11H,12-16H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQNVMZDTSBWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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